molecular formula C8H13ClN4O2S B7754320 C8H13ClN4O2S

C8H13ClN4O2S

Cat. No.: B7754320
M. Wt: 264.73 g/mol
InChI Key: CDJWRHWEHCLQMF-JEDNCBNOSA-N
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Description

C₈H₁₃ClN₄O₂S is a heterocyclic organic compound featuring a chlorinated backbone with nitrogen, oxygen, and sulfur atoms.

Properties

IUPAC Name

2-[[5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2S.ClH/c9-6(13)4-15-8-12-11-7(14-8)5-2-1-3-10-5;/h5,10H,1-4H2,(H2,9,13);1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJWRHWEHCLQMF-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NN=C(O2)SCC(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C2=NN=C(O2)SCC(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-carbamimidamido-4-methyl-1,3-thiazole-5-carboxylate hydrochloride typically involves the reaction of ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate with cyanamide under acidic conditions to form the desired product . The reaction is carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-carbamimidamido-4-methyl-1,3-thiazole-5-carboxylate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are used.

    Substitution: Nucleophiles like or can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Ethyl 2-carbamimidamido-4-methyl-1,3-thiazole-5-carboxylate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which ethyl 2-carbamimidamido-4-methyl-1,3-thiazole-5-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, leading to changes in cell function and behavior .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Properties of C₈H₁₃ClN₄O₂S and Analogous Compounds

Property C₈H₁₃ClN₄O₂S (Hypothetical) CAS 1624262-52-7 (C₈H₁₃ClN₂O) CAS 1624262-53-8 (Analog)
Molecular Weight ~278.7 (calculated) 188.66 192.19
Solubility Moderate (predicted) Very soluble in DMSO Slightly soluble in water
Bioactivity Score N/A 0.55 0.42
PAINS/Brenk Alerts Likely high (S-containing) No alerts 1 Brenk alert
Synthetic Accessibility Moderate 3.5/4 3.8/4

Key Findings:

Structural Impact on Solubility: The sulfur atom in C₈H₁₃ClN₄O₂S may reduce solubility in non-polar solvents compared to CAS 1624262-52-7, which lacks sulfur but is highly soluble in DMSO .

Bioactivity : The additional nitrogen and sulfur atoms could increase binding affinity to biological targets, though this might also elevate PAINS/Brenk alerts (indicative of promiscuity or toxicity) .

Synthetic Feasibility : Both compounds share moderate synthetic accessibility, but introducing sulfur into C₈H₁₃ClN₄O₂S may require specialized reagents (e.g., thiolation agents), increasing complexity.

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